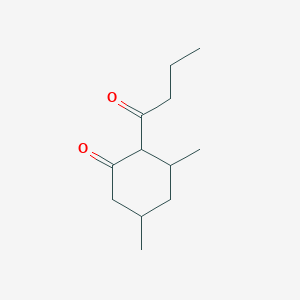

2-Butanoyl-3,5-dimethylcyclohexan-1-one

Descripción

2-Butanoyl-3,5-dimethylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a ketone group at position 1 of the cyclohexane ring, a butanoyl (-CO-C₃H₇) group at position 2, and methyl (-CH₃) groups at positions 3 and 5. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol. The presence of two ketone groups (one in the cyclohexanone core and another in the butanoyl substituent) enhances its polarity compared to simpler methyl-substituted analogs.

Propiedades

Fórmula molecular |

C12H20O2 |

|---|---|

Peso molecular |

196.29 g/mol |

Nombre IUPAC |

2-butanoyl-3,5-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C12H20O2/c1-4-5-10(13)12-9(3)6-8(2)7-11(12)14/h8-9,12H,4-7H2,1-3H3 |

Clave InChI |

KBZPUVXKKNYEMS-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)C1C(CC(CC1=O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoyl-3,5-dimethylcyclohexan-1-one typically involves the acylation of 3,5-dimethylcyclohexanone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 2-Butanoyl-3,5-dimethylcyclohexan-1-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Butanoyl-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or ether.

Substitution: Nucleophiles such as amines, thiols, or halides, under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Butanoyl-3,5-dimethylcyclohexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-Butanoyl-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of Cyclohexanone Derivatives

Key Observations :

- Molecular Size and Weight: The butanoyl group increases molecular weight by ~55% compared to methyl-substituted analogs, likely elevating boiling and flash points due to stronger van der Waals forces .

- Reactivity: The additional ketone in the butanoyl group may enhance electrophilicity, making the compound more reactive in nucleophilic additions or reductions compared to mono-ketone analogs.

- Steric Effects: The bulky butanoyl substituent could hinder reactions at the cyclohexanone carbonyl, contrasting with less sterically encumbered analogs like 3,5-dimethylcyclohexan-1-one.

Actividad Biológica

2-Butanoyl-3,5-dimethylcyclohexan-1-one is a compound of interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on various biological systems, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-Butanoyl-3,5-dimethylcyclohexan-1-one can be represented as follows:

- Molecular Formula : C12H20O

- Molecular Weight : 196.29 g/mol

The compound features a cyclohexanone core with additional substituents that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-Butanoyl-3,5-dimethylcyclohexan-1-one exhibit significant antimicrobial properties. For instance, a related compound was tested against Mycobacterium tuberculosis, showing promising inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for various analogs, highlighting the importance of structural modifications in enhancing activity.

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| 2-Butanoyl-3,5-dimethylcyclohexan-1-one | TBD | TBD |

| Analog A | 6.3 | 100 |

| Analog B | 7.6 | 98 |

Note: TBD indicates that specific data for 2-Butanoyl-3,5-dimethylcyclohexan-1-one is currently unavailable.

Cytotoxicity Studies

Cytotoxicity assays using HepG2 cell lines have been employed to evaluate the safety profile of the compound. The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%.

| Compound | IC50 (µM) |

|---|---|

| 2-Butanoyl-3,5-dimethylcyclohexan-1-one | TBD |

| Control | 30 |

Case Studies

A case study involving the synthesis and testing of similar compounds revealed that modifications to the cyclohexane ring can significantly alter biological activity. For example, introducing different functional groups at specific positions on the ring resulted in varying levels of antimicrobial effectiveness.

Study Highlights:

- Synthesis : Compounds were synthesized using standard organic reactions.

- Testing : Biological activity was assessed using both in vitro and in vivo models.

- Results : Some derivatives showed enhanced potency against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.